5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride typically involves the fluorination of a benzodiazole precursor followed by carboxylation and subsequent conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and safety to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties, although not currently used in treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-1,3-benzodiazole-4-carboxylic acid hydrochloride: Similar in structure but differs in the position of the carboxylic acid group.
Other Benzodiazoles: Compounds with similar core structures but different functional groups.
Uniqueness
5-fluoro-1H-1,3-benzodiazole-7-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6ClFN2O2 |
---|---|
Molecular Weight |
216.60 g/mol |
IUPAC Name |
6-fluoro-1H-benzimidazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5FN2O2.ClH/c9-4-1-5(8(12)13)7-6(2-4)10-3-11-7;/h1-3H,(H,10,11)(H,12,13);1H |
InChI Key |
NRCNFXCHQHRRME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)N=CN2)F.Cl |
Origin of Product |
United States |
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